Cas no 2309475-01-0 (2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo3.2.1octan-2-yloxy}acetic acid)

2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo3.2.1octan-2-yloxy}acetic acid structure
2309475-01-0 structure
Product Name:2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo3.2.1octan-2-yloxy}acetic acid
CAS No:2309475-01-0
MF:C30H28BrNO5
MW:562.451027870178
CID:6228315
PubChem ID:165738789
Update Time:2025-07-15

2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo3.2.1octan-2-yloxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo3.2.1octan-2-yloxy}acetic acid
    • 2309475-01-0
    • 2-{[2-(3-bromophenyl)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azabicyclo[3.2.1]octan-2-yl]oxy}acetic acid
    • EN300-1705509
    • Inchi: 1S/C30H28BrNO5/c31-21-7-5-6-19(14-21)30(37-18-28(33)34)13-12-22-15-20(30)16-32(22)29(35)36-17-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-11,14,20,22,27H,12-13,15-18H2,(H,33,34)
    • InChI Key: LBDDKCYDMFJGOT-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1(CCC2CC1CN2C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)OCC(=O)O

Computed Properties

  • Exact Mass: 561.11509g/mol
  • Monoisotopic Mass: 561.11509g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 7
  • Complexity: 832
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 76.1Ų

2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo3.2.1octan-2-yloxy}acetic acid Pricemore >>

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Additional information on 2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo3.2.1octan-2-yloxy}acetic acid

Recent Advances in the Study of 2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo[3.2.1]octan-2-yloxy}acetic acid (CAS: 2309475-01-0)

The compound 2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo[3.2.1]octan-2-yloxy}acetic acid (CAS: 2309475-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This bicyclic structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bromophenyl moiety, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications.

One of the key advancements in the synthesis of this compound involves the optimization of its stereochemistry and purity. Researchers have developed a novel multi-step synthetic route that ensures high yield and enantiomeric purity, which is critical for its biological evaluation. The Fmoc group plays a pivotal role in protecting the amine functionality during synthesis, while the bromophenyl moiety offers opportunities for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.

In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a potential modulator of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key targets in the treatment of chronic inflammatory diseases. Molecular docking studies have revealed that the bicyclic scaffold and the acetic acid side chain contribute to its binding affinity with these enzymes.

Further investigations into the pharmacokinetic properties of this compound are underway. Early in vitro and in vivo studies indicate that it has acceptable metabolic stability and bioavailability, although further optimization may be required to enhance its drug-like properties. Researchers are also exploring its potential as a prodrug, where the Fmoc group could be cleaved in vivo to release the active moiety.

The broader implications of this research extend to the development of new chemical probes and therapeutic agents. The unique structural features of this compound make it a valuable tool for studying protein-ligand interactions and for the design of targeted therapies. Future studies will likely focus on expanding its applications in oncology and neurodegenerative diseases, where its mechanism of action could be further elucidated.

In conclusion, the compound 2-{2-(3-bromophenyl)-6-{(9H-fluoren-9-yl)methoxycarbonyl}-6-azabicyclo[3.2.1]octan-2-yloxy}acetic acid represents a promising avenue for research in chemical biology and drug discovery. Its synthetic accessibility, biological activity, and potential for further modification highlight its significance in the field. Continued research efforts will be essential to fully unlock its therapeutic potential and translate these findings into clinical applications.

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